molecular formula C23H37NO5S B1146877 Leukotriene E4-d11 CAS No. 1356578-40-9

Leukotriene E4-d11

Cat. No.: B1146877
CAS No.: 1356578-40-9
M. Wt: 450.7 g/mol
InChI Key: OTZRAYGBFWZKMX-MPFPFABQSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Structure and Isotopic Labeling Patterns

Stereochemical Configuration of Leukotriene E4 Backbone

Leukotriene E4-d11 retains the core structure of native LTE4, characterized by a 20-carbon fatty acid backbone with four double bonds (7E,9E,11Z,14Z) and a cysteinyl group at position 6. The stereochemical configuration includes:

  • 5S-hydroxy : A hydroxyl group at carbon 5 in the S-configuration.
  • 6R-cysteinyl : A cysteinyl (S-cysteinyl) moiety attached to carbon 6 in the R-configuration.
  • Eicosatetraenoic acid backbone : The 20-carbon chain includes conjugated double bonds at positions 7,9,11, and 14, with specific geometric isomerism (E,Z).
Position-Specific Deuterium Incorporation (d11)

This compound incorporates 11 deuterium atoms at specific positions along the fatty acid backbone. Based on structural data:

  • Deuterium enrichment : Occurs at carbons 16–20, replacing hydrogen atoms on the terminal methyl and methylene groups. This pattern minimizes isotopic effects on biological activity while enabling mass spectrometric differentiation from native LTE4.
  • Isotopic labeling strategy : The deuterium substitution does not alter the stereochemical configuration or double-bond geometry of the eicosanoid backbone, ensuring structural equivalence to LTE4.
Comparative Analysis with Native LTE4 Structure
Feature Leukotriene E4 (LTE4) This compound
Molecular Formula C₂₃H₃₇NO₅S C₂₃H₂₆D₁₁NO₅S
Molecular Weight 439.6 g/mol 450.7 g/mol
Exact Mass 439.6 (C₂₃H₃₇NO₅S) 450.7 (C₂₃H₂₆D₁₁NO₅S)
Deuterium Content None 11 deuterium atoms
Stereochemical Features 5S,6R; 7E,9E,11Z,14Z double bonds Identical to LTE4

This comparison highlights the structural equivalence between LTE4 and LTE4-d11, with deuterium substitution exclusively at non-reactive positions.

Physicochemical Properties

Molecular Formula and Exact Mass Determination

This compound has the molecular formula C₂₃H₂₆D₁₁NO₅S , with an exact mass of 450.7 g/mol . The deuterium atoms contribute to an isotopic mass shift of 11.1 g/mol compared to native LTE4 (439.6 g/mol).

Isotope Atomic Mass Contribution
Carbon (C) 12.01 23 × 12.01 = 276.23
Hydrogen (H) 1.008 26 × 1.008 = 26.21
Deuterium (D) 2.014 11 × 2.014 = 22.15
Nitrogen (N) 14.01 1 × 14.01 = 14.01
Oxygen (O) 16.00 5 × 16.00 = 80.00
Sulfur (S) 32.07 1 × 32.07 = 32.07
Total 450.67 g/mol

This calculation aligns with experimental data from mass spectrometric analyses.

Solubility and Stability Under Analytical Conditions

This compound exhibits solubility properties comparable to LTE4:

  • Solubility : Soluble in polar aprotic solvents (e.g., ethanol, DMSO) and methanol-water mixtures, with concentrations up to 50 mg/mL in ethanol.
  • Stability :
    • Photodegradation : Sensitive to light; stored at -80°C in amber vials to prevent isomerization or oxidation.
    • pH Sensitivity : Stable in neutral to weakly acidic conditions (pH 4–7), but degrades in strongly alkaline environments.

Properties

CAS No.

1356578-40-9

Molecular Formula

C23H37NO5S

Molecular Weight

450.7 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

OTZRAYGBFWZKMX-MPFPFABQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Synonyms

(5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-Amino-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic Acid-d11;  LTE4-d11;  Leukotriene E-d11; 

Origin of Product

United States

Preparation Methods

Core Structure and Deuterium Labeling Sites

LTE4-d11 (C23H37NO5S) features 11 deuterium atoms at the terminal methyl group and adjacent carbons of the eicosatetraenoic acid chain (Figure 1). The deuterium labeling pattern ensures minimal kinetic isotope effects on biological activity while maximizing metabolic stability for analytical applications. Key synthetic challenges include:

  • Selective deuteration without side reactions at conjugated double bonds.

  • Preservation of stereochemistry at C5 (S), C6 (R), and double bond geometries (7E,9E,11Z,14Z).

Suzuki–Miyaura Cross-Coupling for Aryl Deuterium

A multigram-scale synthesis route employs Suzuki–Miyaura cross-coupling to install deuterated methyl groups. This method, adapted for LTE4-d11, utilizes palladium catalysis to couple a deuterated boronic ester with a halogenated eicosatetraenoic acid precursor. Reported yields exceed 88% with >99% deuterium enrichment.

Nickel-Catalyzed Methylation with Iodomethane-d3

Nickel-mediated coupling of iodomethane-d3 with a lithium enolate intermediate enables direct deuteration at the ω-terminal methyl group. This method achieves 69% yield on multigram scales, though deuterium incorporation rates require rigorous NMR validation.

Visible Light-Driven Deuteration

Photocatalytic H/D exchange using 390 nm light and a thiol catalyst (e.g., TBADT) introduces deuterium at allylic positions. While offering 85% yield, this method achieves only 54% D incorporation, necessitating additional purification steps.

Comparative Analysis of Synthetic Methods

MethodYield (%)Deuterium Incorporation (%)Scalability
Suzuki–Miyaura88>99Multigram
Ni-Catalyzed Methylation69>98Multigram
Photocatalytic8554Gram

Data synthesized from deuterated drug synthesis protocols.

Isotopic Labeling Techniques

Stable Isotope Precursor Feeding

Incubating leukotriene-producing cells (e.g., mast cells) with deuterated arachidonic acid-d8 enables biosynthetic incorporation into LTE4. However, this method yields mixed deuteration patterns, complicating its use as an analytical standard.

Post-Synthetic Deuterium Exchange

Treating LTE4 with D2O under acidic conditions facilitates H/D exchange at labile protons (e.g., hydroxyl groups). While cost-effective, this approach risks altering stereochemistry and is unsuitable for uniform d11 labeling.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC with a C18 column resolves LTE4-d11 from non-deuterated analogs. Mobile phases of acetonitrile/water (0.1% formic acid) achieve baseline separation, with LTE4-d11 eluting 0.2–0.4 min earlier due to reduced hydrophobicity.

Mass Spectrometric Validation

High-resolution MS (HRMS) confirms deuterium count via molecular ion clusters:

  • m/z 450.7 [M+H]+ for LTE4-d11 vs. 439.6 for non-deuterated LTE4.

  • Isotopic purity ≥98% is required to avoid interference in quantitative assays.

Applications in Biomedical Research

Quantitative Biomarker Analysis

As an internal standard, LTE4-d11 enables precise measurement of urinary LTE4 in mast cell activation syndrome (MCAS), with normal levels <200 pg/mg creatinine. Elevated LTE4 (>300 pg/mg creatinine) correlates with severe asthma and aspirin-exacerbated respiratory disease.

Pharmacodynamic Studies

Co-administering LTE4-d11 with 5-lipoxygenase inhibitors (e.g., zileuton) quantifies drug-induced suppression of leukotriene synthesis. Specimens must be collected ≥48 hours post-inhibition to avoid artifactual LTE4 depletion .

Chemical Reactions Analysis

Types of Reactions

Leukotriene E4-d11 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include arachidonic acid, glutathione, and specific enzymes such as arachidonate 5-lipoxygenase. The reactions typically occur under physiological conditions, with the presence of cofactors such as ATP and calcium ions .

Major Products Formed

The major products formed from the reactions involving this compound are Leukotriene A4, Leukotriene C4, Leukotriene D4, and Leukotriene E4 .

Scientific Research Applications

Biochemical Pathways

Leukotriene E4 is synthesized through a series of enzymatic transformations from arachidonic acid. The pathway involves the conversion of leukotriene A4 (LTA4) to leukotriene C4 (LTC4), followed by its transformation into leukotriene D4 (LTD4), and ultimately to LTE4. This process underscores the intricate biochemical mechanisms involved in inflammatory responses:

  • Arachidonic Acid → LTA4
  • LTA4 → LTC4
  • LTC4 → LTD4
  • LTD4 → LTE4

LTE4 is particularly notable for its stability compared to other cysteinyl leukotrienes, allowing it to accumulate in biological fluids such as urine, plasma, and breath condensate, making it a reliable biomarker for various conditions .

Asthma and Allergic Reactions

Increased levels of LTE4 have been linked to several respiratory conditions, especially asthma. Studies indicate that urinary LTE4 levels rise significantly during severe asthma attacks and are particularly elevated in patients with aspirin-exacerbated respiratory disease . This correlation suggests that monitoring LTE4 can aid in diagnosing and managing asthma:

  • Biomarker for Asthma Severity : Elevated urinary LTE4 concentrations are associated with lower lung function and higher eosinophil counts, indicating its utility in asthma phenotyping .
  • Potential Target for Therapy : Given its role in mediating bronchoconstriction and inflammation, LTE4 represents a potential target for therapeutic interventions aimed at reducing asthma symptoms .

Case Studies

  • Urinary LTE4 as a Diagnostic Tool : A study involving patients with various allergic conditions demonstrated that elevated urinary LTE4 levels could effectively differentiate between types of asthma and predict exacerbations. This non-invasive approach provides valuable insights into disease management .
  • LTE4's Role in Inflammation : Research has shown that LTE4 enhances the contractile responses of airway smooth muscle to histamine, suggesting a unique mechanism of action that may contribute to airway hyperreactivity observed in asthmatics .

Potential Therapeutic Applications

The understanding of LTE4's role in inflammation has led to exploration into therapies targeting its synthesis or action:

  • Inhibitors of Leukotriene Synthesis : Compounds that inhibit enzymes involved in the production of LTE4 may offer new avenues for treating asthma and related inflammatory diseases.
  • Receptor Exploration : Although specific receptors for LTE4 have yet to be fully characterized, ongoing research aims to identify these receptors to develop targeted therapies .

Data Tables

The following table summarizes key findings related to the potency and effects of different leukotrienes, including LTE4:

LeukotrieneIn Vitro Potency (Molar Ratio)In Vivo Response
LTC41/301+
LTD41/60001+
LTE41/10003+

This table illustrates the relative potencies of various leukotrienes in inducing physiological responses, highlighting LTE4's significant role in mediating airway constriction .

Comparison with Similar Compounds

Leukotriene E4-d11 is part of the cysteinyl leukotriene family, which also includes Leukotriene C4, Leukotriene D4, and Leukotriene F4. These compounds share similar structures and functions but differ in their specific amino acid substitutions. This compound is unique in its stability and accumulation in biological fluids, making it a valuable biomarker for clinical research .

List of Similar Compounds

Biological Activity

Leukotriene E4-d11 (LTE4-d11) is a stable cysteinyl leukotriene derived from arachidonic acid metabolism via the 5-lipoxygenase pathway. This compound plays a significant role in mediating inflammatory responses, particularly in conditions such as asthma and allergic reactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C_{22}H_{34}N_{2}O_{5}S
  • Molecular Weight: Approximately 450.676 g/mol

LTE4-d11 acts primarily as a full agonist for human cysteinyl leukotriene receptors (CysLT1), though it has been noted to engage with a novel receptor that remains to be fully characterized. Unlike its precursors, LTE4-d11 exhibits unique stability and accumulation in biological fluids, making it a reliable marker for inflammatory conditions.

Biological Effects

The biological effects of LTE4-d11 can be summarized as follows:

  • Inflammatory Response: LTE4-d11 is implicated in the pathophysiology of various inflammatory diseases. Elevated levels are often found in patients with asthma and mast cell activation syndromes.
  • Eosinophil Activation: Research has shown that LTE4 influences eosinophil behavior, including calcium flux, cAMP induction, and modulation of adhesion molecule expression. It can induce degranulation of eosinophils, leading to the secretion of inflammatory mediators such as eosinophil-derived neurotoxin (EDN) and RANTES (CCL5) .
  • Airway Hyperresponsiveness: LTE4-d11 has been demonstrated to induce bronchoconstriction and airway hyperresponsiveness in asthmatic patients, suggesting its role in exacerbating asthma symptoms .

Comparative Analysis with Other Leukotrienes

The following table compares LTE4-d11 with other notable leukotrienes:

CompoundMolecular FormulaUnique Features
Leukotriene C4C_{21}H_{34}N_{2}O_{5}SPrecursor to other cysteinyl leukotrienes
Leukotriene D4C_{22}H_{34}N_{2}O_{5}SIntermediate product; involved in allergic responses
Leukotriene B4C_{20}H_{32}O_{4}Primarily involved in neutrophil activation
This compound C_{22}H_{34}N_{2}O_{5}S Unique stability; marker for inflammation

Case Studies

  • Urinary Leukotriene E4 as a Biomarker:
    A prospective case-control study evaluated urinary LTE4 levels in patients with chronic rhinosinusitis (CRS). Results indicated that patients with CRS had significantly higher urinary LTE4 concentrations compared to healthy controls (1652 vs 1065 pg/mg Cr). This study highlighted the potential of urinary LTE4 as a non-invasive biomarker for assessing the inflammatory state in CRS .
  • Influence on Eosinophils:
    A study investigating LTE4's effects on eosinophils found that exposure led to significant changes in degranulation markers. The results showed that LTE4 could induce degranulation, assessed through the secretion of EDN, suggesting its role in promoting eosinophilic inflammation .
  • Bronchoconstriction Studies:
    Research involving asthmatic patients demonstrated that montelukast, a CysLT1 antagonist, effectively blocked LTE4-induced bronchoconstriction. This study emphasized the distinct receptor pathways involved in LTE4 responses, which are not completely inhibited by conventional treatments targeting CysLT1 .

Q & A

Q. What is the role of Leukotriene E4-d11 in lipid mediator research, and how is it methodologically applied?

this compound (LTE4-d11) is a deuterium-labeled internal standard used to quantify endogenous leukotriene E4 (LTE4) in biological samples via liquid chromatography-mass spectrometry (LC-MS). Its application involves spiking known quantities into samples to correct for matrix effects, ionization efficiency, and recovery rates during extraction. Methodological rigor requires validation of linearity, precision, and accuracy across physiological concentration ranges (e.g., 0.1–100 ng/mL) .

Q. How is this compound synthesized and characterized for isotopic purity?

LTE4-d11 is synthesized through deuterium incorporation at specific carbon positions, typically via catalytic exchange or chemical synthesis. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>98% purity). High-performance liquid chromatography (HPLC) is used to assess chemical purity, ensuring minimal unlabeled contaminants .

Q. What analytical techniques are essential for quantifying LTE4-d11 in complex matrices?

LC-MS/MS with electrospray ionization (ESI) in negative ion mode is the gold standard. Key parameters include:

  • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
  • Mass transitions : Monitor m/z transitions specific to LTE4-d11 (e.g., m/z 439 → 319 for quantification).
  • Internal standardization : Co-elution with unlabeled LTE4 to validate retention times .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to mitigate matrix effects when using LTE4-d11?

Matrix effects arise from co-eluting biomolecules and can be addressed by:

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Ion suppression testing : Post-column infusion of LTE4-d11 to identify interference zones.
  • Experimental design : Factorial optimization of collision energy, source temperature, and solvent composition to enhance sensitivity .

Q. What experimental controls are critical when using LTE4-d11 to study leukotriene signaling in in vitro models?

  • Negative controls : Use deuterium-free media to assess baseline LTE4 levels.
  • Stability controls : Pre-incubate LTE4-d11 with cell lysates to confirm resistance to enzymatic degradation.
  • Cross-validation : Compare LC-MS results with ELISA or enzyme immunoassay (EIA) to resolve method-specific biases .

Q. How do discrepancies in LTE4 measurements using LTE4-d11 arise across studies, and how can they be resolved?

Discrepancies may stem from:

  • Extraction efficiency : Variability in SPE recovery rates (e.g., 70–95%).
  • Calibration curves : Use matrix-matched standards instead of solvent-based curves.
  • Instrumental drift : Regular recalibration with reference standards. Reporting raw data with error margins (e.g., ±SEM) and inter-laboratory validation are recommended .

Key Considerations for Experimental Design

  • Biological relevance : Link LTE4-d11 measurements to functional outcomes (e.g., inflammation assays in murine models) .
  • Ethical reporting : Disclose all data processing steps (e.g., baseline subtraction, smoothing algorithms) to ensure reproducibility .
  • Data management : Archive raw spectra and chromatograms in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.